2H-chromene-3-sulfonyl chloride
Overview
Description
2H-chromene-3-sulfonyl chloride is a chemical compound with the CAS Number: 1235441-16-3 . It has a molecular weight of 230.67 . It is widely used in the field of organic synthesis .
Synthesis Analysis
A series of alkoxy-substituted 2H-chromenes were synthesized by a one-pot three-component reaction using salicylaldehydes, acetyl acetone and alcohol as reactant and medium with tetra-n-butylammonium fluoride (TBAF) as catalyst . This synthetic strategy is efficient for synthesizing 2H-chromene molecules due to its simple reaction conditions, short reaction time, and overall good yield of products .Molecular Structure Analysis
The InChI code for 2H-chromene-3-sulfonyl chloride is 1S/C9H7ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Chemical Reactions Analysis
2H-chromenes have been used broadly in materials science and organic synthesis . They are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . They are also used as substrates for the synthesis of antitumor, antimicrobial, fungicidal, insecticidal, and cytotoxic agents, as well as intermediates in the synthesis of numerous natural products and medicinal compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-chromene-3-sulfonyl chloride include a molecular weight of 230.67 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Coumarin Heterocycles
2H-chromene-3-sulfonyl chloride is used in the synthesis of coumarin heterocycles . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones that have been used as herbal medicines since early ages . They have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Development of Pharmaceutical Agents
As an important oxygen heterocycle, 2H-chromenes are widely used in the development of pharmaceutical agents . They are found in many biologically relevant molecules and have been used broadly in organic synthesis .
Materials Science Applications
2H-chromenes, including 2H-chromene-3-sulfonyl chloride, have been used broadly in materials science . They are important components in the synthesis of various materials due to their unique chemical properties .
Synthesis of Sulfonyl Coumarin Derivatives
2H-chromene-3-sulfonyl chloride is used in the synthesis of substituted sulfonyl coumarin derivatives . These derivatives have been synthesized via the treatment of sulfonyl chloride chromene .
Late-stage Functionalization of 2H-chromenes
2H-chromene-3-sulfonyl chloride can be used in the late-stage functionalization of 2H-chromenes . This process involves various cyclization reactions .
Biological Research
Due to its role in the synthesis of coumarin heterocycles, 2H-chromene-3-sulfonyl chloride is important in biological research . Coumarins have been tested for a wide range of biological properties, making 2H-chromene-3-sulfonyl chloride a valuable compound in this field .
Mechanism of Action
While the specific mechanism of action for 2H-chromene-3-sulfonyl chloride is not mentioned in the search results, 2H-chromenes in general have been used in various chemical reactions. For instance, they have been involved in benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
Future Directions
The future directions for 2H-chromene-3-sulfonyl chloride could involve further exploration of its synthesis methods and potential applications in various fields such as materials science and organic synthesis . Additionally, more research could be conducted to understand its chemical reactions and mechanism of action .
properties
IUPAC Name |
2H-chromene-3-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKSIZJWKXGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromene-3-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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